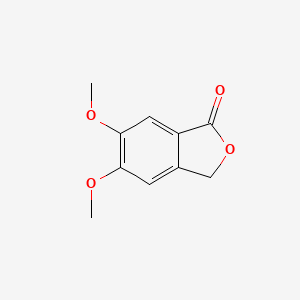

5,6-Dimethoxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFAWRZYFYOXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)COC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282301 | |

| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-88-4, 759409-69-3 | |

| Record name | m-Meconin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 759409-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5,6-Dimethoxyisobenzofuran-1(3H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. The document delves into the primary and alternative synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different approaches. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known as 5,6-dimethoxyphthalide, is a key structural motif found in a variety of biologically active natural products. Its isobenzofuranone core is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex molecules, including alkaloids and other pharmacologically relevant compounds. A robust and efficient synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

This guide will explore the most common and effective methods for the synthesis of this compound, with a focus on providing practical, field-proven insights into the experimental procedures.

Primary Synthesis Pathway: From 4,5-Dimethoxyphthalic Anhydride

The most widely employed and reliable method for the laboratory-scale synthesis of this compound involves the reduction of 4,5-dimethoxyphthalic anhydride. This pathway is favored for its relatively high yield and straightforward execution.

Synthesis of the Precursor: 4,5-Dimethoxyphthalic Anhydride

The immediate precursor, 4,5-dimethoxyphthalic anhydride, can be synthesized from 4,5-dimethoxyphthalic acid through a dehydration reaction.

Experimental Protocol: Dehydration of 4,5-Dimethoxyphthalic Acid

-

Materials: 4,5-dimethoxyphthalic acid, acetic anhydride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dimethoxyphthalic acid and a slight excess of acetic anhydride is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 2-3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature, allowing the 4,5-dimethoxyphthalic anhydride to crystallize.

-

The solid product is collected by vacuum filtration, washed with cold anhydrous ether, and dried under vacuum.

-

Reduction of 4,5-Dimethoxyphthalic Anhydride

Two primary methods are utilized for the reduction of 4,5-dimethoxyphthalic anhydride to the target molecule: acid-catalyzed cyclization and direct reduction with sodium borohydride.

This is the most commonly cited method, utilizing concentrated sulfuric acid as a catalyst in acetic anhydride.

Reaction Mechanism:

The reaction proceeds through the protonation of one of the carbonyl groups of the phthalic anhydride by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the adjacent carbonyl oxygen in an intramolecular cyclization. A subsequent loss of a proton and rearrangement leads to the formation of the stable lactone ring of this compound.

Experimental Protocol:

-

Materials: 4,5-Dimethoxyphthalic anhydride, acetic anhydride, concentrated sulfuric acid, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.[1][2]

-

Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the stirred mixture.[1][2]

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.[1][2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.[1][2]

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid and acetic anhydride.[1]

-

Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.[1][2]

-

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxyphthalic anhydride | [1] |

| Solvent | Acetic anhydride | [1] |

| Catalyst | Concentrated H₂SO₄ (1-2 mol%) | [1] |

| Reaction Temperature | 80-100 °C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Expected Yield | 68-72% | [2] |

| Purification Method | Recrystallization from ethanol | [1] |

Workflow Diagram:

Caption: Primary synthesis pathway via acid-catalyzed cyclization.

An alternative approach for the reduction of the phthalic anhydride is the use of sodium borohydride (NaBH₄). This method offers milder reaction conditions compared to the acid-catalyzed cyclization. The reduction of substituted phthalic anhydrides with sodium borohydride generally leads to the corresponding phthalides.[3]

Reaction Mechanism:

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride ion attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a carboxylate and an aldehyde intermediate. The aldehyde is then further reduced by another equivalent of hydride to a primary alcohol. Subsequent intramolecular cyclization (lactonization) under acidic workup conditions yields the final phthalide product.

Experimental Protocol:

-

Materials: 4,5-Dimethoxyphthalic anhydride, sodium borohydride, tetrahydrofuran (THF), methanol, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4,5-dimethoxyphthalic anhydride in a suitable solvent such as a mixture of THF and methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess sodium borohydride by the slow addition of dilute HCl until the solution is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Alternative Synthesis Pathways

While the reduction of 4,5-dimethoxyphthalic anhydride is the most common route, alternative pathways starting from more readily available precursors such as veratraldehyde and opianic acid have also been explored.

Synthesis from Veratraldehyde

Veratraldehyde (3,4-dimethoxybenzaldehyde) can serve as a starting material for the synthesis of this compound. This multi-step synthesis involves the initial oxidation of veratraldehyde to veratric acid, followed by further transformations to introduce the second carboxylic acid functionality and subsequent cyclization.

Step-by-Step Synthesis:

-

Oxidation of Veratraldehyde to Veratric Acid: Veratraldehyde can be oxidized to veratric acid (3,4-dimethoxybenzoic acid) using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide.[4]

-

Introduction of the Second Carbonyl Group: This is the most challenging step and can be achieved through various methods, such as formylation or carboxylation of the aromatic ring at the ortho position to one of the methoxy groups.

-

Reduction and Cyclization: The resulting dicarbonyl compound can then be selectively reduced and cyclized to form the lactone ring.

Workflow Diagram:

Caption: Alternative synthesis pathway starting from Veratraldehyde.

Synthesis from Opianic Acid

Opianic acid (5,6-dimethoxyphthalaldehydic acid) is another viable starting material. As it already contains the basic carbon skeleton and the required functional groups, its conversion to this compound is more direct.

Reaction Mechanism:

The synthesis from opianic acid involves the selective reduction of the aldehyde group to a primary alcohol, followed by an intramolecular cyclization (lactonization) between the newly formed alcohol and the existing carboxylic acid group.

Experimental Protocol:

-

Materials: Opianic acid, a selective reducing agent (e.g., sodium borohydride), a suitable solvent, and an acid catalyst for the final cyclization step.

-

Procedure:

-

Dissolve opianic acid in an appropriate solvent.

-

Perform a selective reduction of the aldehyde functionality. This can be achieved by protecting the carboxylic acid group (e.g., as an ester) before reduction, or by using a reducing agent that is selective for aldehydes over carboxylic acids under specific conditions.

-

After reduction, the resulting hydroxy acid is then subjected to acid-catalyzed cyclization to yield this compound.

-

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

-

Veratraldehyde and Opianic Acid: May cause skin and eye irritation. Handle with appropriate PPE.

Conclusion

The synthesis of this compound is most reliably achieved through the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride. This method offers good yields and is well-documented. Alternative pathways from veratraldehyde and opianic acid provide flexibility in starting materials, although they may require more synthetic steps or more challenging selective transformations. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important molecule for their scientific endeavors.

References

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. journaljpri.com [journaljpri.com]

- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of 5,6-Dimethoxyisobenzofuran-1(3H)-one

This guide provides an in-depth analysis of the spectroscopic data for 5,6-Dimethoxyisobenzofuran-1(3H)-one, a compound of significant interest to researchers in organic synthesis and drug development. As a versatile lactone building block, its unambiguous structural confirmation is paramount for its application in the synthesis of complex natural products and pharmacologically active molecules.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations essential for its characterization.

Introduction

This compound, a member of the isobenzofuranone (or phthalide) family, features a bicyclic system comprising a furanone ring fused to a benzene ring, with two methoxy substituents.[2] Its role as a precursor in the synthesis of bioactive compounds necessitates a thorough understanding of its spectroscopic properties to ensure identity and purity.[1] This guide is structured to provide a comprehensive overview of the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3][4][5][6]

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methylene, and methoxy protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | s | 1H | Ar-H |

| 7.15 | s | 1H | Ar-H |

| 5.29 | s | 2H | -CH₂- |

| 3.95 | s | 3H | -OCH₃ |

| 3.92 | s | 3H | -OCH₃ |

(Data sourced from BenchChem)[1]

Expert Interpretation:

The two singlets in the aromatic region (δ 7.23 and 7.15 ppm) are indicative of two non-equivalent protons on the benzene ring. The singlet nature of these peaks suggests that they do not have any adjacent proton neighbors, which is consistent with the substitution pattern of the molecule. The singlet at δ 5.29 ppm, integrating to two protons, is characteristic of the methylene (-CH₂-) group in the lactone ring. The two sharp singlets at δ 3.95 and 3.92 ppm, each integrating to three protons, are assigned to the two methoxy (-OCH₃) groups. The slight difference in their chemical shifts arises from their different electronic environments.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.[7]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 171.1 | C=O (lactone) |

| 152.0 | Ar-C |

| 148.5 | Ar-C |

| 129.8 | Ar-C |

| 122.1 | Ar-C |

| 108.9 | Ar-CH |

| 106.5 | Ar-CH |

| 69.8 | -CH₂- |

| 56.4 | -OCH₃ |

| 56.3 | -OCH₃ |

(Data sourced from BenchChem)[1]

Expert Interpretation:

The signal at δ 171.1 ppm is characteristic of a carbonyl carbon in a lactone. The signals in the aromatic region (δ 106.5-152.0 ppm) correspond to the six carbons of the benzene ring. The two signals at δ 108.9 and 106.5 ppm are assigned to the protonated aromatic carbons, while the other four are quaternary carbons. The peak at δ 69.8 ppm is attributed to the methylene carbon of the lactone ring. The two signals at δ 56.4 and 56.3 ppm correspond to the two methoxy carbons.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

Pulse width: 30-45 degrees

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration

-

Pulse width: 30-45 degrees

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

Causality Behind Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's peaks. The relaxation delay is set to allow the nuclei to return to their equilibrium state before the next pulse, ensuring accurate integration. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[8][9][10]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1736 | Strong | C=O stretch (γ-lactone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1270, ~1040 | Strong | C-O stretch (ether and lactone) |

| ~2950-2850 | Medium | C-H stretch (aliphatic and methoxy) |

(Data based on typical values for similar compounds)[1]

Expert Interpretation:

The most prominent peak in the IR spectrum is the strong absorption at approximately 1736 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone (γ-lactone). The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1600 and 1480 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1270 and 1040 cm⁻¹, are indicative of the C-O stretching vibrations of the ether linkages of the methoxy groups and the ester group of the lactone. The C-H stretching vibrations of the methylene and methoxy groups are observed in the 2950-2850 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.[11][12]

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity and the minimal sample preparation required. Ensuring good contact between the sample and the crystal is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[13][14][15][16][17][18][19]

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 194 | [M]⁺ (Molecular Ion) |

| 217 | [M+Na]⁺ |

(Data sourced from Benchchem and PubChem)[1][2]

Expert Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 194, corresponding to the molecular weight of this compound (C₁₀H₁₀O₄). The observation of an adduct ion, such as [M+Na]⁺ at m/z 217, is common in electrospray ionization (ESI) and helps to confirm the molecular weight.

Fragmentation Pathway:

While detailed fragmentation analysis requires high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) experiments, a plausible fragmentation pathway for this compound under electron ionization (EI) can be predicted.

Caption: Predicted electron ionization fragmentation pathway for this compound.

Expert Interpretation of Fragmentation: The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from one of the methoxy groups to give a fragment at m/z 179. Another common fragmentation pathway for lactones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment at m/z 166. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 163. Further fragmentation of these primary fragments can also occur.

Experimental Protocol for Mass Spectrometry (ESI-QTOF)

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution technique suitable for the analysis of polar organic molecules.

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: The ions are guided into the quadrupole and then the time-of-flight analyzer, where their m/z is measured with high accuracy.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion. QTOF analyzers provide high mass accuracy, which is crucial for confirming the elemental composition of the molecule.

IV. Structure Elucidation Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates the information from these complementary spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

V. Application in Drug Development

Isobenzofuranone derivatives have garnered significant attention for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[20] The structural integrity of this compound, as confirmed by the spectroscopic methods detailed in this guide, is a critical starting point for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties allows for its strategic modification to enhance potency and selectivity, a key aspect of modern drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By integrating data from NMR, IR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The detailed experimental protocols and expert interpretations presented herein serve as a valuable resource for researchers and drug development professionals, ensuring the reliable identification and use of this important chemical entity. The principles and workflows described are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 4. jchps.com [jchps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. youtube.com [youtube.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. edinst.com [edinst.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide with significant potential in medicinal chemistry and pharmacology. This document delves into the core biological activities of this compound, focusing on its pro-apoptotic and enzyme-inhibitory effects. We will explore the underlying mechanisms of action, supported by experimental data, and provide detailed protocols for the evaluation of its biological properties. The guide is intended to be a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this promising molecule.

Introduction

This compound, also known as 5,6-dimethoxyphthalide, is a bioactive compound that has been isolated from the edible king oyster mushroom, Pleurotus eryngii[1]. Structurally, it belongs to the isobenzofuranone class of compounds, characterized by a fused bicyclic system of a benzene ring and a γ-lactone ring. Its natural origin and intriguing biological activities have made it a subject of interest in the scientific community. This guide will synthesize the current knowledge on its biological activities, with a focus on its potential as an anticancer and enzyme-inhibiting agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2] |

| Synonyms | 5,6-dimethoxyphthalide | |

| CAS Number | 531-88-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | Pale yellow solid | |

| Melting Point | 155-157 °C |

Pro-Apoptotic Activity in Cancer Cells

A growing body of evidence suggests that this compound exhibits pro-apoptotic activity in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer[1][3][4]. The ability to induce apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents.

Mechanism of Action: The Intrinsic Apoptotic Pathway

While the precise signaling cascades initiated by this compound are still under active investigation, current understanding points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[5][6][7][8][9]. The balance between these opposing factions determines the cell's fate.

It is hypothesized that this compound disrupts this balance in cancer cells, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process[4]. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.

The released cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7[3][10][11][12][13]. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow: Assessing Apoptosis

To validate the pro-apoptotic effects of this compound, a series of well-established in vitro assays can be employed. The following workflow provides a robust framework for such an investigation.

Caption: Experimental workflow for the evaluation of pro-apoptotic activity.

Detailed Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Enzyme Inhibitory Activity

Beyond its anticancer potential, this compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the pigment responsible for coloration in skin, hair, and eyes[14][15][16]. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and dermatological fields.

The inhibitory effect of this compound on tyrosinase activity suggests its potential as a skin-lightening agent. While specific IC50 values for this compound are not yet widely reported in publicly available literature, related isobenzofuranone derivatives have shown potent tyrosinase inhibitory activity.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding L-DOPA as a substrate.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound and determine the IC50 value.

Other Potential Biological Activities

While the pro-apoptotic and tyrosinase inhibitory activities of this compound are the most characterized, preliminary studies and the activities of its derivatives suggest other potential therapeutic applications.

-

Neuroprotective Effects: Some derivatives of isobenzofuran-1(3H)-one have demonstrated neuroprotective properties, suggesting that the core structure may have potential in the context of neurodegenerative diseases[17][18][19]. Further research is needed to explore this for the parent compound.

-

Antidepressant-like Activity: Derivatives of isobenzofuran-1(3H)-one have been investigated for their antidepressant-like effects in animal models[15][20][21][22][23]. This opens an avenue for future investigation into the neuropsychopharmacological properties of this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound with compelling biological activities. Its ability to induce apoptosis in cancer cells and inhibit the key pigmentation enzyme tyrosinase highlights its therapeutic and cosmeceutical potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate and validate these activities.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its pro-apoptotic effects. Determining the specific IC50 values for its tyrosinase inhibitory activity and its efficacy in cellular models of melanogenesis are also critical next steps. Furthermore, exploring its potential neuroprotective and antidepressant-like activities could unveil new therapeutic applications for this versatile molecule. The synthesis of novel derivatives based on the this compound scaffold also presents a promising strategy for the development of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members [mdpi.com]

- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tus.elsevierpure.com [tus.elsevierpure.com]

- 16. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 17. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT₁A and 5-HT₇ Antagonists in Animal Models. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Antidepressant-like effect of novel 5-HT3 receptor antagonist N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p): An approach using rodent behavioral antidepressant tests - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide found in fungal species, has emerged as a molecule of significant interest within the scientific community.[1][2] Its versatile chemical structure, characterized by a fused benzofuranone system with two methoxy substituents, serves as a valuable scaffold for the synthesis of complex pharmacologically active compounds.[2] Preliminary investigations have highlighted its potential as a modulator of key biological processes, notably in the realms of oncology and dermatology. This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of this compound, with a focus on its pro-apoptotic and enzyme-inhibiting activities. While the precise molecular pathways are still under active investigation, this document synthesizes the available evidence, outlines relevant experimental methodologies, and provides insights for future research and development.

Introduction: The Emerging Potential of a Fungal Metabolite

Naturally occurring compounds have historically been a rich source of therapeutic agents. This compound, isolated from fungal species such as Pleurotus eryngii (king oyster mushroom), belongs to the isobenzofuranone (or phthalide) family of compounds.[2] The inherent bioactivity of the isobenzofuranone core has spurred investigations into its potential therapeutic applications, which range from anticancer to neuroprotective effects.[3][4] This guide will delve into the two primary areas where this compound has shown promise: the induction of apoptosis in cancer cells and the inhibition of the enzyme tyrosinase.

Anticancer Properties: Unraveling the Pro-Apoptotic Mechanism

A hallmark of cancer is the dysregulation of apoptosis, or programmed cell death.[2] The ability to selectively induce apoptosis in malignant cells is a cornerstone of modern cancer therapy. Emerging evidence suggests that this compound possesses pro-apoptotic properties, making it a candidate for further investigation as an anticancer agent.[2] While the complete signaling cascade remains to be fully elucidated, the available data points towards a mechanism involving the intrinsic, or mitochondrial, pathway of apoptosis.

The Intrinsic Apoptotic Pathway: A Likely Target

The intrinsic pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[5][6] The balance between these proteins dictates the integrity of the mitochondrial outer membrane.[5] It is hypothesized that this compound may modulate the expression or activity of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).

A critical consequence of MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[4] This multi-protein complex then activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3.[7] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the dismantling of the cell.[8][9]

dot

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5,6-Dimethoxyisobenzofuran-1(3H)-one

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation. This guide provides a comprehensive technical overview of the solubility of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a molecule of significant interest in various research fields. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge of its physicochemical properties, predicted solubility behavior, and detailed protocols to determine its solubility in your own laboratory settings.

Introduction to this compound

This compound, also known as 5,6-dimethoxyphthalide or m-Meconin, is a substituted lactone. Its core structure is a phthalide (isobenzofuran-1(3H)-one) with two methoxy groups on the benzene ring. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. The solubility of this compound is a critical parameter that influences its handling, reactivity in different reaction media, and its potential bioavailability in pharmaceutical formulations.

Physicochemical Properties

Understanding the molecular structure and properties of this compound is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 155-157 °C | |

| Appearance | Solid, Pale Yellow | |

| XLogP3 | 1.3 |

The presence of the polar lactone ring and two methoxy groups, combined with the nonpolar aromatic ring, gives the molecule a moderate polarity. The XLogP3 value of 1.3 suggests a slight preference for lipophilic environments but also indicates the potential for some aqueous solubility.

Theoretical Principles of Solubility and Predicted Behavior

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The Role of Polarity

Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

Based on the structure of this compound, we can predict its solubility in various common laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The oxygen atoms in the lactone and methoxy groups can act as hydrogen bond acceptors, interacting with the hydrogen bond donors of protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the presence of the non-polar benzene ring and the overall molecular size may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions. Given the polar nature of the lactone and methoxy functional groups, this compound is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Non-polar Solvents (e.g., Hexane, Toluene, Chloroform): The aromatic benzene ring in the molecule will have favorable interactions with aromatic solvents like toluene. Chloroform, being a weakly polar solvent, is also likely to be a good solvent. Solubility in highly non-polar solvents like hexane is expected to be limited.

Table of Common Solvents and Their Properties

For your reference, the following table lists common laboratory solvents and their respective polarity indices. A higher polarity index indicates a more polar solvent.

| Solvent | Polarity Index |

| Hexane | 0.1 |

| Toluene | 2.4 |

| Chloroform | 4.1 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Ethanol | 4.3 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| Dimethyl Sulfoxide (DMSO) | 7.2 |

| Water | 10.2 |

(Source: Polarity indices are relative values and can vary slightly depending on the measurement method)

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Reagents

-

This compound

-

Selected solvents of interest (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

A Technical Guide for Researchers: Sourcing and Qualification of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Abstract: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in 5,6-Dimethoxyisobenzofuran-1(3H)-one. This valuable isobenzofuranone, or phthalide, derivative is a key building block in the synthesis of complex natural products and pharmacologically active molecules.[1] Ensuring the quality and identity of this starting material is paramount for experimental reproducibility and success. This document provides a detailed overview of the compound's properties, a survey of commercial suppliers, a robust protocol for supplier and material qualification, and essential guidelines for safe handling and storage.

Compound Profile: this compound

This compound is a naturally occurring polycyclic aromatic compound that has been isolated from fungal species such as Pleurotus eryngii (king oyster mushroom).[1] Its rigid, oxygenated scaffold makes it an attractive precursor for the synthesis of bioactive alkaloids and other complex molecular architectures.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one[2] |

| Synonyms | 5,6-Dimethoxyphthalide, Macconine[2] |

| CAS Number | 531-88-4[2] |

| Molecular Formula | C₁₀H₁₀O₄[2] |

| Molecular Weight | 194.19 g/mol |

| InChIKey | UKFAWRZYFYOXEG-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid |

| Appearance | Colorless crystals / White to pale yellow solid |

| Purity (Typical) | ≥98% |

| Melting Point | 142-144 °C (Note: some sources may list slightly different ranges) |

| Storage Temperature | Ambient |

Commercial Supplier Landscape

The procurement of high-purity research chemicals is a critical, yet often overlooked, aspect of experimental design. The quality of starting materials directly impacts reaction efficiency, yield, and the impurity profile of subsequent products. For a compound like this compound, batch-to-batch consistency is crucial for generating reproducible biological or chemical data.

The following table provides a non-exhaustive list of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) before purchase to verify purity and specifications.

Table 3: Representative Commercial Suppliers for this compound

| Supplier | Example Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | FLUH99C77748 (Fluorochem) | 98% | Inquire |

| Santa Cruz Biotechnology | sc-230460 | Inquire | Inquire |

| BenchChem | BCH2213166 | Inquire | Inquire |

| TCI Chemicals | D5509 | >98.0% (GC) | 1g, 5g |

| Thermo Fisher Scientific | AC468500010 (Acros) | 98% | 1g |

Note: Availability, product numbers, and specifications are subject to change. This table is for informational purposes and researchers should verify details directly with the suppliers.

Protocol for Supplier and Material Qualification

To ensure the integrity of research, a two-stage qualification process is essential: vetting the supplier and verifying the material upon receipt. This protocol establishes a self-validating system to minimize variability from raw materials.

Experimental Protocol: Qualification Steps

-

Initial Supplier Vetting:

-

Objective: To select a reputable supplier with transparent quality control practices.

-

Procedure:

-

a. Prioritize established manufacturers and suppliers known for serving the pharmaceutical and research industries.[3][4]

-

b. Navigate to the product page for CAS 531-88-4 on the supplier's website.

-

c. Confirm the availability of key documentation: a Safety Data Sheet (SDS) and a representative Certificate of Analysis (CoA).

-

d. Contact the supplier's technical service to request a lot-specific CoA for the batch currently in stock.

-

-

-

Documentation Analysis (The Certificate of Analysis):

-

Objective: To critically evaluate the supplier's quality data for the specific lot being purchased.

-

Procedure:

-

a. Identity: Confirm the method of identification. Typically, this will be by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.

-

b. Purity: Examine the purity value and the analytical method used (e.g., HPLC, GC, qNMR). A purity of ≥98% is standard for most research applications.

-

c. Date of Analysis: Note the date the analysis was performed to ensure the data is recent and the material has not been sitting on the shelf for an extended period, which could affect stability.

-

d. Physical Appearance: Check that the described appearance (e.g., "White Solid") matches expectations.

-

-

-

Incoming Material Verification (In-House QC):

-

Objective: To independently verify the identity and purity of the received material, validating the supplier's CoA.

-

Causality: This step is the most critical for ensuring trustworthiness and reproducibility. Discrepancies between a supplier's CoA and in-house results can prevent months of failed experiments and troubleshooting.

-

Procedure:

-

a. Melting Point Determination: Measure the melting point of a small sample. It should be sharp (a narrow range of 1-2 °C) and align with the literature value (~142-144 °C). A broad or depressed melting point indicates impurities.

-

b. Spectroscopic Confirmation (¹H NMR): Prepare a sample and acquire a proton NMR spectrum (typically in CDCl₃ or DMSO-d₆). The chemical shifts, integration, and splitting patterns should be unambiguous and match the expected structure. Key signals include two methoxy singlets, two aromatic protons, and a methylene singlet.

-

c. Chromatographic Check (Optional): If purity is critical, a simple TLC or LC-MS analysis can quickly confirm the presence of a single major component.

-

-

Workflow for Procurement and Verification

The following diagram illustrates the logical flow of the qualification protocol, from initial requirement definition to the final release of the material for laboratory use.

Caption: Workflow for research chemical procurement and validation.

Safe Handling and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling:

-

Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

-

Avoid dust formation and inhalation.[5]

-

Use dedicated spatulas and weigh boats. Clean equipment thoroughly after use.

-

-

Storage:

-

Store in a cool, dry place away from incompatible materials.[5]

-

Keep the container tightly closed to prevent moisture absorption.

-

Ambient storage temperature is generally acceptable.

-

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tokyo Chemical Industry Co., Ltd.(APAC) | Homepage [tcichemicals.com]

- 4. Lab Chemicals | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Isobenzofuran-1(3h)-one | Sigma-Aldrich [sigmaaldrich.com]

review of literature on 5,6-Dimethoxyisobenzofuran-1(3H)-one

An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a naturally occurring polycyclic aromatic compound from the isobenzofuranone (also known as phthalide) family.[1][2] First identified in fungal species, this molecule has attracted significant scientific interest due to its versatile chemical structure and promising biological activities, including potential anticancer and enzyme-inhibiting properties.[1][2] This document consolidates critical data on its chemical and physical properties, provides a detailed, field-proven protocol for its laboratory synthesis and characterization, and explores its known biological functions and potential therapeutic applications. The guide is designed to support researchers, scientists, and drug development professionals in their work with this valuable compound.

Introduction: The Isobenzofuranone Scaffold

The isobenzofuranone framework, characterized by a γ-lactone moiety fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[3][4] Compounds bearing this core structure are found in numerous natural products and exhibit a wide array of biological activities, including antioxidant, antiplatelet, antifungal, and cytotoxic effects.[3][4][5]

This compound, the subject of this guide, is a specific derivative that has been isolated from the edible king oyster mushroom, Pleurotus eryngii.[1] Its unique substitution pattern and its role as a key precursor in the synthesis of more complex natural products, such as aristolactam and aporphine alkaloids, underscore its importance in both natural product chemistry and drug discovery.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a bicyclic system featuring a furanone ring fused to a benzene ring, with two methoxy groups (-OCH₃) substituted at the C-5 and C-6 positions.[1] This structure imparts specific chemical reactivity and is fundamental to its biological interactions.

Caption: Chemical structure of this compound.

The key chemical and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 531-88-4 | [2][6][7] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][6][7] |

| Molecular Weight | 194.18 g/mol | [2][6][7] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [6][7] |

| Synonyms | 5,6-Dimethoxyphthalide, Macconine, m-Meconin | [2] |

| Appearance | Colorless crystals / Solid, Pale Yellow | [2][6] |

| Melting Point | 142-144 °C / 155-157°C | [2][6] |

Synthesis and Spectroscopic Characterization

While this compound can be isolated from natural sources, laboratory synthesis provides a reliable and scalable supply for research purposes.[6] The most common and efficient method is the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[6]

Synthesis Workflow

The synthesis process involves a straightforward intramolecular esterification (lactonization) reaction. The workflow ensures high purity and a respectable yield, making it a self-validating and reproducible protocol.

Caption: Laboratory synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a widely documented and reliable laboratory-scale synthesis.[6]

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Acetic anhydride

-

Concentrated Sulfuric acid (H₂SO₄)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride. The acetic anhydride acts as both the solvent and a dehydrating agent.

-

Catalyst Addition: Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the mixture. H₂SO₄ catalyzes the intramolecular cyclization required to form the lactone ring.

-

Reaction: Heat the mixture to 80-100 °C using a heating mantle and stir vigorously. Maintain this temperature for 4-6 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid and acetic anhydride.[6]

-

Purification: The final product is purified by recrystallization from ethanol to yield pure, colorless crystals of this compound.[6]

| Parameter | Value | Source |

| Starting Material | 4,5-Dimethoxyphthalic anhydride | [6] |

| Catalyst | Concentrated H₂SO₄ (1-2 mol%) | [6] |

| Reaction Temperature | 80-100 °C | [6] |

| Reaction Time | 4-6 hours | [6] |

| Purification Method | Recrystallization from ethanol | [6] |

| Expected Yield | 68-72% | [6] |

Spectroscopic Characterization Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serves as a reference for validation.[6]

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.23 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 5.29 (s, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 171.1 (C=O, lactone), 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8 (-CH₂-), 56.4 (-OCH₃), 56.3 (-OCH₃). |

| FTIR (KBr, cm⁻¹) | ~1736 (strong C=O lactone stretch). |

| Mass Spec (ESI-QTOF) | m/z 217.0469 [M+Na]⁺. |

Biological Activities and Potential Applications

The isobenzofuranone class of compounds is known for a wide range of biological effects.[5] While research into the specific activities of this compound is ongoing, initial studies and its structural similarity to other bioactive phthalides suggest significant potential in drug development.[1][2]

Anticancer and Cytotoxic Potential

Several isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4] Studies have highlighted the cytotoxic capabilities of this compound family, suggesting that this compound may act as an anticancer agent.[1][2] The proposed mechanism for some related compounds involves the induction of apoptosis.

Caption: A potential apoptotic pathway induced by isobenzofuranone compounds.

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as a potent inhibitor of various enzymes. For example, certain derivatives have shown significant inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting applications in dermatology and cosmetics.[8] The specific enzyme-inhibiting capabilities of this compound are an active area of investigation.[2]

Precursor for Bioactive Molecules

Beyond its intrinsic activity, this compound is a highly valuable building block in organic synthesis.[1] Its structure is a key precursor for constructing more complex, pharmacologically active compounds like aristolactam and aporphine alkaloids, which are known for their diverse biological activities.[1]

Future Perspectives

This compound represents a promising starting point for further research and development. Future work should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines, bacterial and fungal strains, and key metabolic enzymes.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity, thereby improving its therapeutic index.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one in Cell Culture

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a naturally occurring compound belonging to the isobenzofuranone family.[1] This class of molecules, characterized by a γ-lactone moiety fused to a benzene ring, has been isolated from various fungal species and is of growing interest to the scientific community for its diverse biological activities.[1][2] Research has highlighted the potential of isobenzofuranone derivatives in oncology, with studies demonstrating antiproliferative and cytotoxic effects against various cancer cell lines.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. We will delve into the compound's mechanism of action, provide detailed protocols for its application in cytotoxicity and apoptosis assays, and offer insights into the causality behind experimental choices.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in cell-based assays.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | [5] |

| CAS Number | 531-88-4 | [6] |

| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [5] |

| Appearance | White to yellow-white powder/crystals | [6] |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Inferred from general chemical principles and vendor data. |

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are still under active investigation, available evidence for related isobenzofuranone compounds points towards the induction of programmed cell death, or apoptosis, as a primary mechanism for its cytotoxic effects.[5] Apoptosis is a controlled, energy-dependent process essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer.[7]

The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, which converge on the activation of a cascade of cysteine proteases known as caspases.[7] These executioner caspases, such as Caspase-3 and Caspase-7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] A related compound, 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One, has been shown to be genotoxic and to increase the frequency of cell death, suggesting that DNA damage may be an upstream trigger for apoptosis.[5][8]

Below is a generalized diagram illustrating the key signaling pathways that may be modulated by this compound to induce apoptosis.

Caption: Potential apoptotic signaling pathways induced by this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for investigating the effects of this compound in cell culture. It is imperative to perform cell line-specific optimization for parameters such as cell seeding density, compound concentration, and incubation time.

Protocol 1: Preparation of Stock and Working Solutions

The hydrophobic nature of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out 1.942 mg of this compound (MW: 194.18 g/mol ).

-

Dissolve the powder in 1 mL of sterile DMSO to achieve a 10 mM stock solution.

-

Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Causality Insight: It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent highest concentration of DMSO) must be included in all experiments.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is fundamental for determining the cytotoxic potential and calculating the IC₅₀ value of the compound.

Materials:

-

Target cell line (e.g., U937, K562, or other cancer cell lines)[3][9]

-

Complete cell culture medium

-

This compound working solutions

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Based on data from related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended.[3][4]

-

Include wells for a vehicle control (DMSO) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. A 48-hour incubation is a common time point for initial screening.[4]

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (blank wells) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound.

Materials:

-

Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvest:

-

Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

-

Positive Controls: Use a well-characterized pro-apoptotic agent (e.g., Etoposide or Staurosporine) as a positive control in apoptosis assays.[3]

-

Dose-Response and Time-Course Studies: Do not rely on a single concentration or time point. A comprehensive analysis across a range of doses and incubation times will validate the observed effects.

-

Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, supplement Annexin V data with a Caspase-3/7 activity assay or Western blot analysis for cleaved PARP to confirm apoptosis.

-

Vehicle Control: As previously mentioned, a vehicle control is non-negotiable to differentiate compound-specific effects from solvent-induced artifacts.

Conclusion

This compound represents a promising scaffold for further investigation, particularly in the context of cancer cell biology. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its cytotoxic and pro-apoptotic activities. By adhering to principles of scientific integrity, including rigorous controls and orthogonal validation, researchers can generate high-quality, reliable data to elucidate the therapeutic potential of this intriguing isobenzofuranone derivative.

References

- 1. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones | MDPI [mdpi.com]

- 5. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 531-88-4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds | MDPI [mdpi.com]